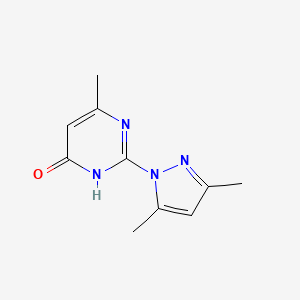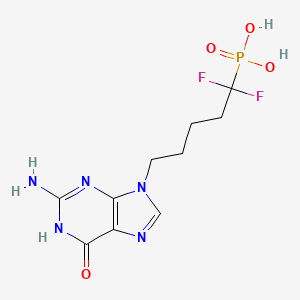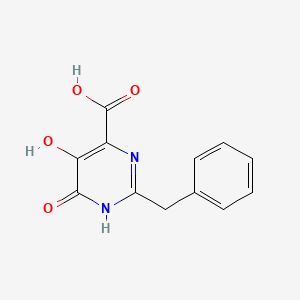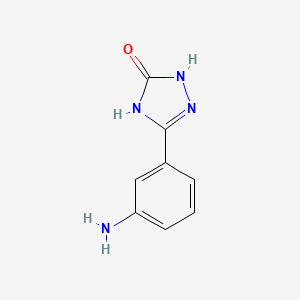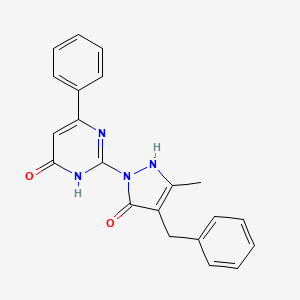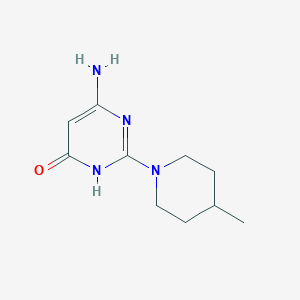
6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one
Descripción general
Descripción
6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one, also known as 4-Methyl-1-piperidin-2-ylpyrimidine-6-amine, is a synthetic compound with a wide range of applications in the medical, pharmaceutical, and scientific fields. It is a key intermediate for the synthesis of many pharmaceuticals, such as anticonvulsants, anti-cancer agents, and antibiotics. It is also used in the synthesis of a variety of other compounds, such as dyes, fragrances, and preservatives. This compound has a range of biochemical and physiological effects, and is of particular interest in the research of cancer and neurological diseases.
Aplicaciones Científicas De Investigación
- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .
- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .
- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .
- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .
- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
Scientific Field: Organic Chemistry and Biochemistry
Scientific Field: Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .
- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .
- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .
- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .
- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
Scientific Field: Bioengineering and Applied Chemistry
Scientific Field: Synthetic Organic and Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .
- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .
- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .
- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .
- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
Scientific Field: Bioengineering and Applied Chemistry
Scientific Field: Synthetic Organic and Medicinal Chemistry
Propiedades
IUPAC Name |
4-amino-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-2-4-14(5-3-7)10-12-8(11)6-9(15)13-10/h6-7H,2-5H2,1H3,(H3,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIDSPCRSTIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



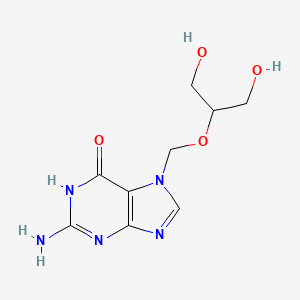

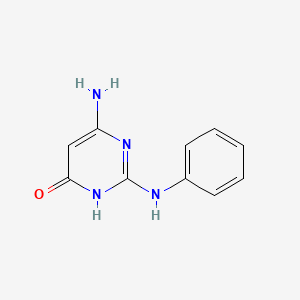
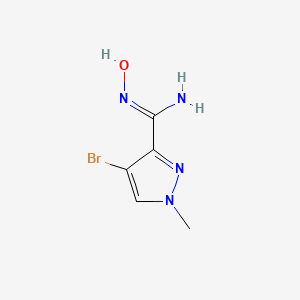
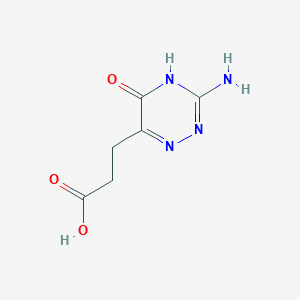
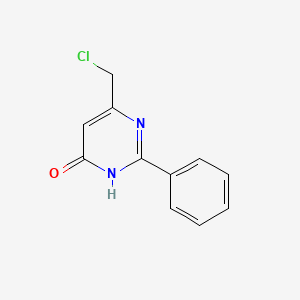
![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)
